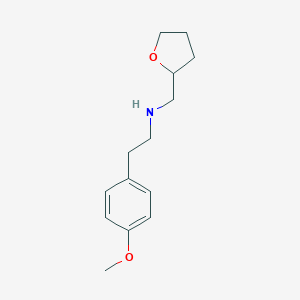
2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine, also known as 2C-TFM, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been studied for its potential use in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine can be achieved through a multi-step process involving the protection of functional groups, selective reduction, and coupling reactions.
Starting Materials
4-methoxybenzaldehyde, tetrahydrofuran, ethylamine, sodium borohydride, acetic anhydride, triethylamine, chloroacetyl chloride, hydrochloric acid, sodium hydroxide, ethanol
Reaction
Step 1: Protection of tetrahydrofuran with acetic anhydride and triethylamine to form tetrahydrofuran-2-yl acetate, Step 2: Reduction of 4-methoxybenzaldehyde with sodium borohydride in ethanol to form 4-methoxybenzyl alcohol, Step 3: Protection of 4-methoxybenzyl alcohol with chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-2-chloroethyl acetate, Step 4: Deprotection of tetrahydrofuran-2-yl acetate with hydrochloric acid and then neutralization with sodium hydroxide to form tetrahydrofuran-2-yl alcohol, Step 5: Coupling of 2-(4-methoxyphenyl)-2-chloroethyl acetate with tetrahydrofuran-2-yl alcohol using sodium hydride as a base and then reaction with ethylamine to form 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine
作用机制
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as an antagonist at the dopamine D2 receptor. This results in altered neurotransmitter activity in the brain, leading to changes in mood, perception, and cognition.
生化和生理效应
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine are not well documented, but studies suggest that it may produce psychedelic effects similar to other phenethylamines such as 2C-B and mescaline. These effects may include altered perception of time, space, and reality, as well as changes in mood and thought processes.
实验室实验的优点和局限性
One advantage of using 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine in lab experiments is its potential to provide insights into the role of serotonin and dopamine receptors in the brain. It may also be useful in studying the mechanisms of action of other psychoactive substances. However, one limitation is that its effects are not well understood and may vary depending on the individual, making it difficult to control for variables in experiments.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. It may also be useful in studying the role of neurotransmitters in the development of addiction and substance abuse disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While its effects are not well understood, further research may provide insights into the role of neurotransmitters in mental health and addiction disorders.
科学研究应用
2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for several receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and perception.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14/h4-7,14-15H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFUTBBPRRWMBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387711 |
Source


|
| Record name | 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine | |
CAS RN |
356537-93-4 |
Source


|
| Record name | 2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)
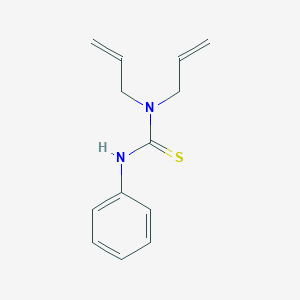
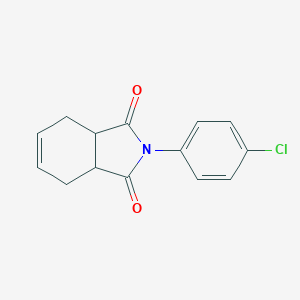
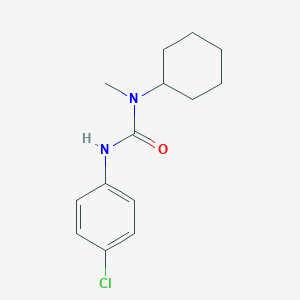
![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)

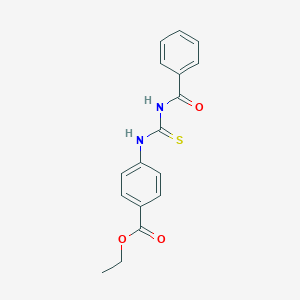
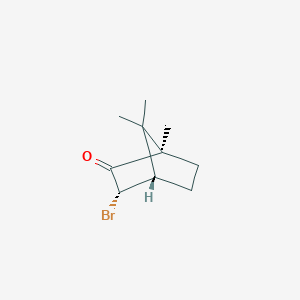
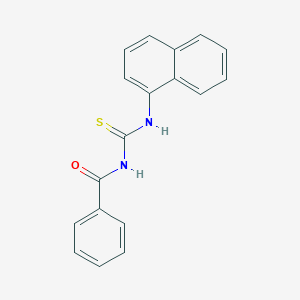


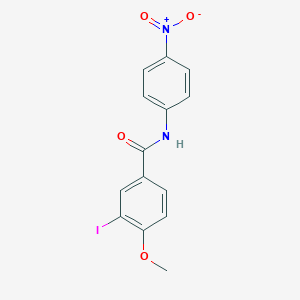
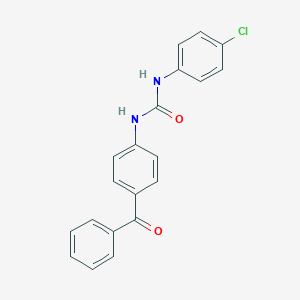
![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)